3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Description
This compound is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core (triazolo[1,5-a]pyrimidine) substituted with a 3-chlorophenyl group at position 7, a 4-methylphenyl group at position 5, and a propan-1-ol chain at position 2. Its molecular formula is C₂₁H₂₀ClN₄O, with an average mass of 379.86 g/mol (calculated via standard methods).
Properties
IUPAC Name |
3-[7-(3-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c1-14-7-9-15(10-8-14)18-13-19(16-4-2-5-17(22)12-16)26-21(23-18)24-20(25-26)6-3-11-27/h2,4-5,7-10,12-13,19,27H,3,6,11H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTBAJVRZJMLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a novel triazolo-pyrimidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H21ClN4O
- Molecular Weight : 378.87 g/mol
Structural Features
The compound features a triazolo ring fused with a pyrimidine system, which is known for its diverse biological activities. The presence of chlorine and methyl groups on the phenyl rings may influence its pharmacological profile.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of triazolo-pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Inhibition of COX Enzymes
A study reported the IC50 values for various derivatives against COX enzymes:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that certain derivatives exhibit potent anti-inflammatory effects comparable to established drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications in substituents can significantly alter the potency and selectivity towards COX enzymes.
Key Findings in SAR Studies
- Electron-donating groups : The presence of electron-releasing substituents enhances anti-inflammatory activity.
- Substituent position : The position of substituents on the phenyl rings affects binding affinity to COX enzymes.
- Hydrophobic interactions : Increased hydrophobicity often correlates with enhanced biological activity.
Case Study 1: In Vivo Anti-inflammatory Effects
In an experimental model using carrageenan-induced paw edema in rats, derivatives similar to the target compound demonstrated significant anti-inflammatory effects:
| Compound | ED50 (μM) | Comparison Drug (Indomethacin) ED50 (μM) |
|---|---|---|
| Derivative A | 11.60 | 9.17 |
| Derivative B | 8.23 | |
| Derivative C | 9.47 |
These findings suggest that triazolo-pyrimidine derivatives can effectively reduce inflammation in vivo .
Case Study 2: Mechanistic Insights
Mechanistic studies using RAW264.7 cells indicated that certain derivatives significantly decreased mRNA and protein levels of inducible nitric oxide synthase (iNOS) and COX-2 enzymes, suggesting a dual mechanism of action involving both transcriptional and translational regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The triazolo-pyrimidine scaffold is versatile, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogues from the evidence:
Key Observations
Substituent Position Effects: The 3-chlorophenyl group in the target compound vs. 2-chlorophenyl in analogues (e.g., ) may influence steric interactions with biological targets. Meta-substitution often provides better conformational flexibility compared to ortho-substitution.
Heterocyclic vs. Aromatic Substitutions :
- The 2-thienyl group in introduces a sulfur atom, which may enhance π-stacking interactions but could also increase susceptibility to oxidative metabolism.
The methylsulfanyl group in adds steric bulk and may modulate enzyme-binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
